3-(3-Chloro-2-fluorophenyl)propanoic acid
CAS No.: 886498-12-0
Cat. No.: VC2437896
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886498-12-0 |
|---|---|
| Molecular Formula | C9H8ClFO2 |
| Molecular Weight | 202.61 g/mol |
| IUPAC Name | 3-(3-chloro-2-fluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H8ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) |
| Standard InChI Key | VYQNICAOBPTLMG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)F)CCC(=O)O |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)CCC(=O)O |
Introduction
3-(3-Chloro-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C₉H₈ClFO₂ and a molecular weight of approximately 202.61 g/mol . This compound features a propanoic acid backbone with a phenyl ring substituted with chlorine and fluorine atoms at the 3-position and 2-position, respectively. The presence of these halogen substituents significantly influences its chemical properties and biological activity, making it a subject of interest in both synthetic chemistry and pharmacology.
Chemical Data Table
| Property | Description |
|---|---|
| Molecular Formula | C₉H₈ClFO₂ |
| Molecular Weight | 202.61 g/mol |
| CAS Number | 886498-12-0 |
| Solubility | Requires appropriate solvent selection |
| Storage Conditions | Room temperature, away from moisture |
Synthesis
The synthesis of 3-(3-Chloro-2-fluorophenyl)propanoic acid typically involves the reaction between 3-chloro-2-fluorobenzene and propanoic acid derivatives. This process may require specific catalysts and controlled temperature conditions to ensure high purity and yield of the desired product. Large-scale production often includes purification steps such as crystallization and drying to isolate the compound effectively.
Biological Activity and Applications
3-(3-Chloro-2-fluorophenyl)propanoic acid exhibits notable biological activities, particularly in pharmacological studies. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways. Its structural features allow it to interact with molecular targets, potentially affecting cellular processes related to inflammation, pain modulation, or other therapeutic areas.
Biological Activity Comparison
| Compound | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 3-(3-Chloro-2-fluorophenyl)propanoic acid | 886498-12-0 | - | Contains both chlorine and fluorine on the phenyl ring |
| 2-(3-Chloro-2-fluorophenyl)acetic acid | 261762-96-3 | 0.88 | Acetic acid derivative instead of propanoic acid |
| 3-(2-Chloro-4-fluorophenyl)propanoic acid | 174603-38-4 | 0.84 | Different positioning of chlorine and fluorine |
Research Findings and Future Directions
Research on 3-(3-Chloro-2-fluorophenyl)propanoic acid is ongoing, focusing on its interactions with biological targets and potential therapeutic applications. The compound's ability to modulate enzyme activity suggests it could be beneficial in drug development aimed at specific diseases or conditions. Further studies are needed to fully understand its mechanisms of action and potential side effects when used therapeutically.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume